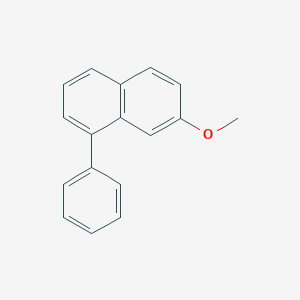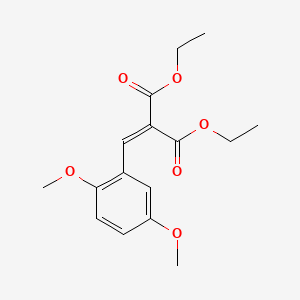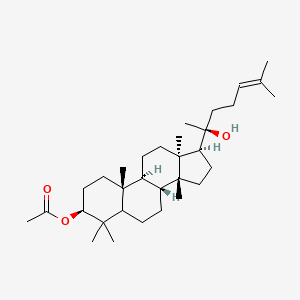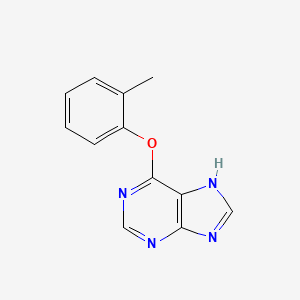
Purine, 6-(o-tolyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine, 6-(o-tolyloxy)-: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are crucial for genetic information storage and transfer. The compound 6-(o-tolyloxy)-purine features a purine core with an o-tolyloxy group attached at the 6-position, which can influence its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(o-tolyloxy)-purine typically involves the introduction of the o-tolyloxy group to the purine core. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with o-tolyl alcohol under basic conditions. The reaction may require a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods: Industrial production of 6-(o-tolyloxy)-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-(o-tolyloxy)-purine can undergo oxidation reactions, particularly at the o-tolyloxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted purines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(o-tolyloxy)-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, 6-(o-tolyloxy)-purine derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. They can serve as tools to investigate purine metabolism and signaling .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Their ability to interact with nucleic acids and enzymes makes them promising candidates for drug development .
Industry: In the industrial sector, 6-(o-tolyloxy)-purine is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active ingredients .
Wirkmechanismus
The mechanism of action of 6-(o-tolyloxy)-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. For example, it may inhibit the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), affecting nucleotide synthesis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.
Uniqueness: 6-(o-tolyloxy)-purine is unique due to the presence of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or a chemical tool in research .
Eigenschaften
CAS-Nummer |
73972-55-1 |
|---|---|
Molekularformel |
C12H10N4O |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
6-(2-methylphenoxy)-7H-purine |
InChI |
InChI=1S/C12H10N4O/c1-8-4-2-3-5-9(8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
LVYGUKJPQKOPQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


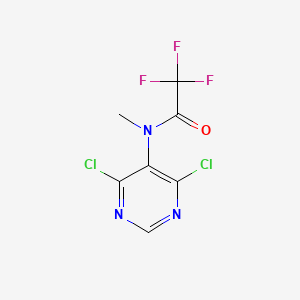
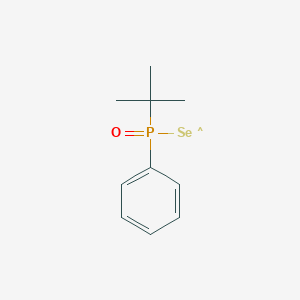
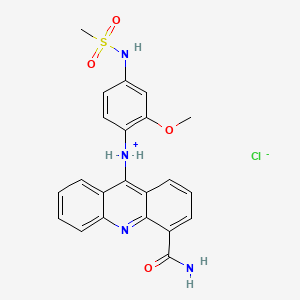
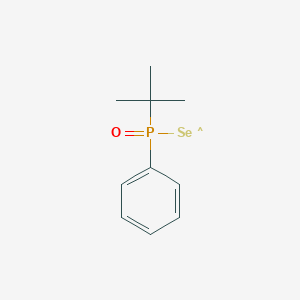
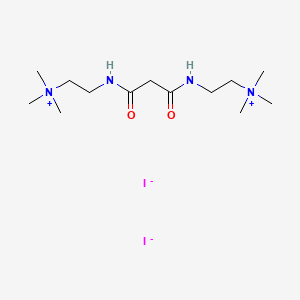
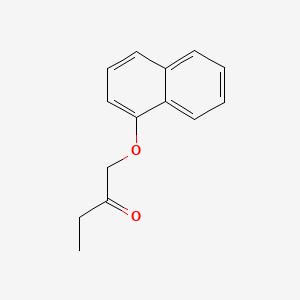
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

